Levorphanol Tartrate

Description

Properties

CAS No. |

5985-50-2 |

|---|---|

Molecular Formula |

C21H29NO7 |

Molecular Weight |

407.5 g/mol |

IUPAC Name |

(2R,3R)-2,3-dihydroxybutanedioic acid;(1R,9R,10R)-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol |

InChI |

InChI=1S/C17H23NO.C4H6O6/c1-18-9-8-17-7-3-2-4-14(17)16(18)10-12-5-6-13(19)11-15(12)17;5-1(3(7)8)2(6)4(9)10/h5-6,11,14,16,19H,2-4,7-10H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t14-,16+,17+;1-,2-/m01/s1 |

InChI Key |

RWTWIZDKEIWLKQ-IWWMGODWSA-N |

Isomeric SMILES |

CN1CC[C@]23CCCC[C@H]2[C@H]1CC4=C3C=C(C=C4)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

Canonical SMILES |

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O.C(C(C(=O)O)O)(C(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Levorphanol Tartrate Synthesis: A Technical Guide for Medicinal Chemists

Introduction

Levorphanol (B1675180) (levo-3-hydroxy-N-methylmorphinan) is a potent synthetic opioid analgesic belonging to the morphinan (B1239233) class of compounds.[1][2] First synthesized over four decades ago as an alternative to morphine, it functions as an agonist at μ, δ, and κ opioid receptors and also exhibits N-methyl-D-aspartate (NMDA) receptor antagonist activity.[1][2] Levorphanol tartrate, the tartaric acid salt of the active levo-isomer, is the form used in pharmaceutical preparations.[3][4] This technical guide provides an in-depth overview of the core synthesis pathway for this compound, focusing on key chemical transformations, experimental protocols, and process optimization for researchers, scientists, and drug development professionals.

Core Synthesis Pathway Overview

The conventional and most widely documented synthesis of levorphanol begins with the precursor levomethorphan (3-methoxy-N-methylmorphinan). The pathway involves a critical O-demethylation step, followed by neutralization and subsequent resolution via diastereomeric salt formation with L-(+)-tartaric acid to isolate the desired levo-isomer.[5][6] The process concludes with purification through crystallization to yield the final active pharmaceutical ingredient, this compound dihydrate.[3]

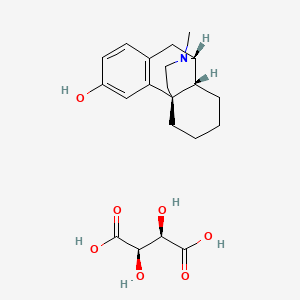

Caption: Overall synthesis pathway for this compound.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key transformations in the synthesis of this compound.

Step 1: O-Demethylation of Levomethorphan

The initial step involves the cleavage of the 3-methoxy group of levomethorphan to yield the corresponding phenol, levorphanol. This is typically achieved by refluxing with a strong mineral acid.

-

Protocol: Levomethorphan hydrobromide is reacted with an aqueous hydrobromic acid (HBr) solution.[3][6] This reaction replaces the 3-methoxy group with a 3-hydroxy group, producing an aqueous solution of levorphanol hydrobromide.[3][5] The mixture is heated to facilitate the demethylation process.

Step 2: Neutralization and Extraction of Levorphanol Free Base

Following demethylation, the acidic solution is neutralized to precipitate the crude levorphanol free base, which is then extracted into an organic solvent.

-

Protocol: The aqueous levorphanol hydrobromide solution is neutralized using a base, such as ammonium (B1175870) hydroxide (B78521) (NH₄OH).[3][6] The neutralization is performed in a biphasic mixture, often containing chloroform (B151607) and isopropanol, to extract the resulting levorphanol free base into the organic layer.[3][6] To improve purity, the organic layer containing the levorphanol can be washed multiple times with a water-soluble amine base.[3][7]

Step 3: Formation and Crystallization of this compound

This crucial step involves the reaction of the crude levorphanol base with L-(+)-tartaric acid to form the diastereomeric salt, allowing for the selective crystallization of the desired levorphanol isomer. The efficiency of this step is highly dependent on the solvent system and temperature control.

-

Protocol for Anhydrous Salt:

-

Crude solid levorphanol is dissolved in isopropanol.[3]

-

A 50% aqueous solution of L-(+)-tartaric acid is prepared and warmed to approximately 40-50°C.[3][7]

-

The warm tartaric acid solution is added to the levorphanol/isopropanol mixture. Crystallization typically begins within minutes.[3][7]

-

The mixture is heated to 75°C and held for 30-60 minutes to ensure complete reaction and crystal growth.[7]

-

The crystallization occurs from an aqueous-organic solvent mixture, preferably 88% to 95% aqueous isopropanol, to precipitate nearly anhydrous this compound.[3][7]

-

-

Protocol for Dihydrate Salt (Final API):

Purification Workflow and Process Optimization

The purity of the final this compound product is critical for pharmaceutical use. The conventional process has been noted for low yields (<60%) and the presence of impurities.[3][8] Modern patents describe improved methods focusing on crystallization and extraction to enhance both yield and purity.

Caption: Purification and crystallization workflow.

Key optimizations focus on the crystallization solvent system. The use of a high concentration of an organic solvent, such as 85-98% aqueous isopropanol, is preferred for the initial precipitation of this compound.[3][7] This yields a nearly anhydrous salt, which can then be recrystallized from water to generate the pure dihydrate form.[3] This two-step crystallization process is effective at removing process impurities.[3]

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and purification of this compound based on optimized protocols.

Table 1: Key Experimental Parameters

| Step | Parameter | Value/Condition | Reference |

|---|---|---|---|

| Salt Formation | Tartaric Acid Solution | 50% aqueous L-(+)-tartaric acid | [3][7] |

| Temperature (Addition) | 40°C to 50°C | [3][7] | |

| Temperature (Holding) | 75°C | [7] | |

| Anhydrous Crystallization | Solvent System | 88% to 95% aqueous isopropanol | [3] |

| Dihydrate Crystallization | Solvent System | Water | [3] |

| | Temperature (Final) | 1°C to 5°C |[7] |

Table 2: Product Purity and Yield

| Product | Metric | Result | Method | Reference |

|---|---|---|---|---|

| This compound Dihydrate | Chromatographic Purity | 99.75% | HPLC | [3][7] |

| Anhydrous Assay | 100.7% | HPLC | [3][7] |

| Conventional Process | Yield (First Crop) | < 60% | Not Specified |[3][8] |

Conclusion

The synthesis of this compound from levomethorphan is a well-established process in medicinal chemistry. The pathway hinges on a robust O-demethylation followed by a carefully controlled diastereomeric salt crystallization to ensure both the correct stereochemistry and high purity. As highlighted in recent process improvements, optimization of the crystallization and extraction steps is paramount for overcoming the low yields and impurity profiles of older methods. The protocols and data presented in this guide offer a comprehensive technical foundation for chemists involved in the research and development of morphinan-based therapeutics.

References

- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 2. Levorphanol: the forgotten opioid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US20080146805A1 - Process for the Production of Levorphanol and Related Compounds - Google Patents [patents.google.com]

- 4. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. US20200109119A1 - Methods for preparing levorphanol and related compounds, and compositions thereof - Google Patents [patents.google.com]

- 6. US10851063B2 - Methods for preparing levorphanol and related compounds, and compositions thereof - Google Patents [patents.google.com]

- 7. WO2006023669A2 - Process for the production of levorphanol and related compounds - Google Patents [patents.google.com]

- 8. EP1781616A2 - Fabrication de levorphanol et de composes apparentes - Google Patents [patents.google.com]

Levorphanol Tartrate: A Comprehensive Technical Guide to its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levorphanol (B1675180) tartrate is a potent synthetic opioid analgesic with a complex pharmacological profile, belonging to the morphinan (B1239233) class of compounds. Its clinical efficacy in managing moderate to severe pain is attributed to its multi-modal mechanism of action, which distinguishes it from other opioids. This technical guide provides an in-depth exploration of the core chemical properties and structural features of levorphanol tartrate, intended to serve as a vital resource for researchers, scientists, and professionals engaged in drug development and pharmacological studies.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the table below, providing a consolidated reference for its key quantitative data.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₇H₂₃NO · C₄H₆O₆ · 2H₂O (dihydrate) C₁₇H₂₃NO · C₄H₆O₆ (anhydrous) | [1][2][3] |

| Molecular Weight | 443.5 g/mol (dihydrate) 407.47 g/mol (anhydrous) | [2][4] |

| IUPAC Name | (1R,9R,10R)-17-methyl-17-azatetracyclo[7.5.3.0¹,¹⁰.0²,⁷]heptadeca-2(7),3,5-trien-4-ol; (2R,3R)-2,3-dihydroxybutanedioic acid; dihydrate | |

| CAS Number | 5985-38-6 (dihydrate) 125-72-4 (anhydrous) | [4] |

| Appearance | White crystalline powder | [2][3] |

| Melting Point | Approximately 113-116 °C (dihydrate) | This value can vary based on experimental conditions. The anhydrous form melts at a higher temperature. |

| Solubility | Soluble in water and ether; insoluble in chloroform.[2][3] | The United States Pharmacopeia (USP) provides qualitative descriptors for solubility. |

| pKa | Opioids, as weak bases, generally have a pKa around 8.0.[5] This means that at physiological pH, a significant portion exists in a lipid-soluble form. | The specific experimentally determined pKa for this compound is not readily available in the provided search results, but the general range for opioids provides a useful reference. |

| Specific Rotation | Between -14.7° and -16.3° (anhydrous basis, in water) | [4] |

| UV Absorption | Maximum absorbance at approximately 279 nm in 0.1 N hydrochloric acid.[1] | This property is utilized in spectrophotometric assays for quantification. |

Chemical Structure

Levorphanol is a levorotatory isomer of the morphinan series of compounds. Its structure is characterized by a tetracyclic phenanthrene-like ring system with a nitrogen-containing bridge. The tartrate salt form is commonly used in pharmaceutical preparations.

Caption: Chemical structures of Levorphanol and L-(+)-Tartaric Acid, which form the tartrate salt.

Experimental Protocols

Melting Point Determination (Adapted from USP <741>)

Objective: To determine the melting range of this compound.

Apparatus:

-

Melting point apparatus (e.g., capillary tube apparatus)

-

Capillary tubes (closed at one end, approximately 10 cm long, 0.8-1.2 mm internal diameter, 0.2-0.3 mm wall thickness)

-

Thermometer with an accuracy of ±0.5 °C

-

Dry, powdered sample of this compound

Procedure:

-

Sample Preparation: Finely powder the dry this compound sample.

-

Capillary Loading: Introduce the powdered sample into a capillary tube, packing it down to a height of 2-4 mm.

-

Apparatus Setup: Place the capillary tube in the heating block of the melting point apparatus.

-

Heating: Heat the block at a rate of approximately 10 °C per minute until the temperature is about 30 °C below the expected melting point.

-

Rate Adjustment: Reduce the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature at which the first drop of liquid is observed (the beginning of the melting range) and the temperature at which the last solid particle melts (the end of the melting range).[6][7][8]

Solubility Determination (Adapted from USP <1171> and <1236>)

Objective: To determine the solubility of this compound in a given solvent (e.g., water).

Apparatus:

-

Constant temperature bath or shaker

-

Vials or flasks with airtight seals

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm or less)

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vial and place it in a constant temperature bath or shaker. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[9][10]

-

Phase Separation: Allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant using a syringe and filter it to remove any solid particles.

-

Quantification: Analyze the clear filtrate to determine the concentration of dissolved this compound using a validated analytical method (e.g., UV-Vis spectrophotometry at 279 nm).[1]

-

Calculation: Express the solubility as the mass of solute per volume of solvent (e.g., mg/mL).

pKa Determination (Adapted from NMR Spectroscopy Method for Opioids)

Objective: To determine the acid dissociation constant (pKa) of the tertiary amine in levorphanol.[11]

Apparatus:

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

pH meter

-

NMR tubes

-

A series of buffer solutions with a range of known pH values

-

This compound sample

Procedure:

-

Sample Preparation: Prepare a series of solutions of this compound in the different buffer solutions, ensuring the concentration is suitable for NMR analysis.

-

NMR Analysis: Acquire the ¹H NMR spectrum for each sample at a constant temperature.

-

Chemical Shift Monitoring: Identify a proton signal that is sensitive to the protonation state of the tertiary amine. The chemical shift of this proton will change as a function of pH.

-

Data Analysis: Plot the observed chemical shift (δ_obs) against the pH of the buffer.

-

pKa Calculation: Fit the data to the Henderson-Hasselbalch equation adapted for NMR chemical shifts: pH = pKa + log[(δ_obs - δ_deprotonated) / (δ_protonated - δ_obs)] where δ_deprotonated and δ_protonated are the chemical shifts of the fully deprotonated and protonated forms, respectively. The pKa is the pH at which the inflection point of the sigmoid curve occurs.[11]

Mechanism of Action and Signaling Pathways

Levorphanol's analgesic effect is mediated through its interaction with multiple receptor systems in the central nervous system. This multi-target engagement contributes to its broad efficacy, particularly in complex pain states.

Opioid Receptor Signaling

Levorphanol is a potent agonist at mu (µ), delta (δ), and kappa (κ) opioid receptors.[12] These are G-protein coupled receptors (GPCRs).

Caption: Opioid receptor signaling pathway activated by levorphanol.

NMDA Receptor Antagonism

Levorphanol also functions as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, an ionotropic glutamate (B1630785) receptor.[13][14] This action is thought to contribute to its effectiveness in neuropathic pain and in reducing opioid tolerance.

Caption: Levorphanol's antagonistic action at the NMDA receptor ion channel.

Serotonin (B10506) and Norepinephrine (B1679862) Reuptake Inhibition

Levorphanol inhibits the reuptake of serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft, thereby increasing their availability to act on postsynaptic receptors.[15][16][17] This mechanism is similar to that of SNRI antidepressants and likely contributes to its analgesic effects, particularly in chronic pain conditions.

Caption: Inhibition of serotonin and norepinephrine reuptake by levorphanol.

Experimental Workflow: Analysis of Levorphanol in Urine by LC-MS/MS

The quantitative analysis of levorphanol and its metabolites in biological matrices such as urine is crucial for pharmacokinetic studies and clinical monitoring. A typical workflow using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is outlined below.[18][19]

Caption: Workflow for the analysis of levorphanol in urine using LC-MS/MS.

Conclusion

This technical guide has provided a detailed overview of the chemical properties, structure, and analytical methodologies related to this compound. The multifaceted nature of its pharmacological action, involving opioid, NMDA, and monoamine reuptake systems, underscores its unique position within the class of opioid analgesics. The provided experimental protocols and workflows offer a practical foundation for researchers in their investigation and development of this and similar compounds. A thorough understanding of these fundamental characteristics is paramount for the advancement of pain management therapies and the development of novel analgesics with improved efficacy and safety profiles.

References

- 1. ftp.uspbpep.com [ftp.uspbpep.com]

- 2. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]

- 3. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 4. uspbpep.com [uspbpep.com]

- 5. derangedphysiology.com [derangedphysiology.com]

- 6. uspbpep.com [uspbpep.com]

- 7. youtube.com [youtube.com]

- 8. â©741⪠Melting Range or Temperature [doi.usp.org]

- 9. researchgate.net [researchgate.net]

- 10. uspbpep.com [uspbpep.com]

- 11. Experimental PKA determination of morphine-like molecules (tertiary amines) using NMR | Poster Board #291 - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]

- 12. Opioid Signalling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. NMDA receptor - Wikipedia [en.wikipedia.org]

- 14. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 17. Serotonin and norepinephrine reuptake inhibitors (SNRIs) - Mayo Clinic [mayoclinic.org]

- 18. tools.thermofisher.com [tools.thermofisher.com]

- 19. dergipark.org.tr [dergipark.org.tr]

The Pharmacological Profile of Levorphanol: A G-Protein Biased Agonist at the Mu-Opioid Receptor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Levorphanol (B1675180) is a potent opioid analgesic with a long history of clinical use for managing acute and chronic pain, including neuropathic pain.[1][2][3] While sharing structural similarities with morphine, levorphanol exhibits a distinct pharmacological profile that may offer clinical advantages.[1][2] Recent research has illuminated levorphanol's mechanism of action, highlighting its character as a G-protein biased agonist at the mu-opioid receptor (MOR).[1][2] This functional selectivity, favoring G-protein signaling over β-arrestin recruitment, is thought to contribute to its favorable side-effect profile, particularly a diminished propensity for respiratory depression compared to morphine at equianalgesic doses.[1][2][4]

This technical guide provides a comprehensive overview of the pharmacological profile of levorphanol as a G-protein biased agonist. It summarizes key quantitative data, details the experimental protocols used to characterize its activity, and provides visual representations of the relevant signaling pathways and experimental workflows.

Core Concepts: G-Protein Biased Agonism

G-protein coupled receptors (GPCRs), such as the mu-opioid receptor, can initiate intracellular signaling through two primary pathways: the canonical G-protein pathway and the β-arrestin pathway.

-

G-protein Signaling: Agonist binding to the MOR triggers a conformational change, leading to the activation of inhibitory G-proteins (Gi/o).[5] This activation results in the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the modulation of ion channels, which are key mechanisms for producing analgesia.[5][6][7]

-

β-arrestin Signaling: Following agonist-induced receptor phosphorylation, β-arrestins are recruited to the receptor.[8][9] This interaction can lead to receptor desensitization, internalization, and the initiation of a distinct set of signaling cascades, including the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2.[8][10][11] The β-arrestin pathway has been implicated in mediating some of the adverse effects of opioids, such as respiratory depression and constipation, as well as the development of tolerance.[12][13]

A G-protein biased agonist is a ligand that preferentially activates the G-protein signaling pathway over the β-arrestin pathway.[12][13] This functional selectivity holds therapeutic promise for developing analgesics with improved safety profiles.[12][13]

Quantitative Pharmacological Data for Levorphanol

Levorphanol's G-protein bias has been quantified through various in vitro functional assays. The following tables summarize the potency (EC50) and efficacy (Emax) of levorphanol in stimulating G-protein activation versus β-arrestin2 recruitment at different splice variants of the mu-opioid receptor.

Table 1: Levorphanol Activity at Mu-Opioid Receptor Splice Variants - G-Protein Activation ([³⁵S]GTPγS Binding Assay) [1]

| Receptor Splice Variant | Levorphanol EC50 (nM) | Levorphanol Max Effect (% DAMGO) |

| MOR-1 | 28 | 84.5 |

| MOR-1A | 2.3 | 112 |

| MOR-1B1 | 6.9 | 90.6 |

| MOR-1E | 0.96 | 109 |

| MOR-1O | 1.15 | 69 |

Table 2: Levorphanol Activity at Mu-Opioid Receptor Splice Variants - β-Arrestin2 Recruitment (PathHunter® Assay) [1]

| Receptor Splice Variant | Levorphanol EC50 (nM) | Levorphanol Max Effect (% DAMGO) |

| MOR-1 | 103 | 30.1 |

| MOR-1A | 37.8 | 10.5 |

| MOR-1B1 | 30.6 | 12.9 |

| MOR-1E | 1,550 | 20.7 |

| MOR-1O | 54 | 16.4 |

These data clearly demonstrate that levorphanol is a potent and efficacious agonist for G-protein activation at most MOR splice variants. In contrast, it displays significantly lower potency and is only a partial agonist for β-arrestin2 recruitment.[1] This pronounced preference for G-protein signaling is the hallmark of its biased agonist profile.[1]

Signaling Pathways and Experimental Workflows

Mu-Opioid Receptor Signaling Cascade

The following diagram illustrates the divergent signaling pathways activated by a G-protein biased agonist like levorphanol at the mu-opioid receptor.

Experimental Workflow: [³⁵S]GTPγS Binding Assay

This assay measures the activation of G-proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits following receptor stimulation.[4][14][15]

Experimental Workflow: β-Arrestin Recruitment Assay (BRET)

Bioluminescence Resonance Energy Transfer (BRET) assays are used to monitor protein-protein interactions, such as the recruitment of β-arrestin to an activated GPCR.[16][17][18]

Detailed Experimental Protocols

[³⁵S]GTPγS Binding Assay

This protocol is adapted from published methods for assessing G-protein activation at opioid receptors.[1][4]

-

Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably transfected with the mu-opioid receptor splice variant of interest.

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration. Membranes can be stored at -80°C.

-

-

Assay Procedure:

-

In a 96-well plate, add the following components in order:

-

Assay buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

-

GDP (e.g., 10 µM final concentration) to suppress basal binding.[15]

-

Varying concentrations of levorphanol or a reference agonist (e.g., DAMGO).

-

Cell membranes (e.g., 10-20 µg of protein per well).

-

-

Pre-incubate the plate at 30°C for 15-30 minutes.

-

Initiate the binding reaction by adding [³⁵S]GTPγS (e.g., 0.05-0.1 nM final concentration).

-

Incubate at 30°C for 60 minutes with gentle shaking.

-

-

Termination and Detection:

-

Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester.

-

Quickly wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Dry the filter plate completely.

-

Add scintillation cocktail to each well and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS) from all values.

-

Normalize the data to the maximal response of a standard full agonist (e.g., DAMGO).

-

Plot the concentration-response curves and determine EC50 and Emax values using non-linear regression analysis.

-

β-Arrestin2 Recruitment Assay (PathHunter® Enzyme Complementation)

This protocol is based on the DiscoverX PathHunter® assay, a commercially available enzyme fragment complementation assay.[1]

-

Cell Culture:

-

Use engineered CHO cells co-expressing the MOR splice variant fused to a ProLink™ tag and β-arrestin2 fused to an Enzyme Acceptor (EA) tag.

-

Plate the cells at a specified density (e.g., 2,500 cells/well) in a 384-well plate according to the manufacturer's protocol.

-

-

Assay Procedure:

-

The following day, treat the cells with varying concentrations of levorphanol or a reference agonist.

-

Incubate the plate at 37°C for 90 minutes.

-

-

Detection:

-

Add the PathHunter® detection reagents to the wells.

-

Incubate at room temperature for 60 minutes.

-

Measure the chemiluminescent signal using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the maximal response of a standard full agonist (e.g., DAMGO).

-

Plot the concentration-response curves and determine EC50 and Emax values using non-linear regression analysis.

-

cAMP Accumulation Assay

This assay measures the functional consequence of Gi/o protein activation, which is the inhibition of adenylyl cyclase and subsequent reduction in cAMP levels.[19][20][21]

-

Cell Culture and Treatment:

-

Culture HEK293 cells stably expressing the MOR in 96-well plates.

-

Pre-treat cells with the phosphodiesterase inhibitor IBMX (e.g., 0.5 mM) to prevent cAMP degradation.

-

Treat cells with varying concentrations of levorphanol for a defined period.

-

Stimulate adenylyl cyclase with forskolin (B1673556) (e.g., 5 µM) to induce cAMP production.

-

-

Detection:

-

Data Analysis:

-

Generate concentration-response curves for the inhibition of forskolin-stimulated cAMP accumulation.

-

Determine the IC50 (concentration for 50% inhibition) for levorphanol.

-

ERK1/2 Phosphorylation Assay (Western Blot)

This assay assesses the activation of the MAP kinase signaling pathway, which can be downstream of both G-protein and β-arrestin signaling.[10][11][23]

-

Cell Culture and Stimulation:

-

Protein Extraction and Quantification:

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

-

Western Blotting:

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe with an antibody for total ERK1/2 to ensure equal protein loading.[10]

-

-

Data Analysis:

-

Quantify the band intensities for p-ERK and total ERK.

-

Normalize the p-ERK signal to the total ERK signal.

-

Express the results as a fold change over the unstimulated control.

-

Conclusion

Levorphanol's pharmacological profile is distinguished by its pronounced G-protein bias at the mu-opioid receptor. In vitro studies consistently demonstrate its potent activation of G-protein signaling pathways, which are associated with analgesia, coupled with weak recruitment of β-arrestin2, a pathway implicated in adverse effects.[1][2] This functional selectivity provides a molecular basis for the observed clinical characteristics of levorphanol, such as a reduced risk of respiratory depression compared to non-biased opioids like morphine.[1][2][4] The detailed experimental protocols and data presented in this guide offer a framework for the continued investigation and development of biased opioid agonists, a promising strategy for creating safer and more effective pain therapeutics.

References

- 1. Pharmacological characterization of levorphanol, a G-protein biased opioid analgesic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological Characterization of Levorphanol, a G-Protein Biased Opioid Analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Frontiers | Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl [frontiersin.org]

- 6. benchchem.com [benchchem.com]

- 7. Mu-opioid receptor - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. Agonist-directed Interactions with Specific β-Arrestins Determine μ-Opioid Receptor Trafficking, Ubiquitination, and Dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Biased Agonism: Lessons from Studies of Opioid Receptor Agonists | Annual Reviews [annualreviews.org]

- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 15. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Bioluminescence Resonance Energy Transfer (BRET) to Detect the Interactions Between Kappa Opioid Receptor and Nonvisual Arrestins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Bioluminescence resonance energy transfer (BRET) to detect the interactions between kappa opioid receptor and non visual arrestins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. A genetically encoded biosensor reveals location bias of opioid drug action - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Endocytic Profiles of δ-Opioid Receptor Ligands Determine the Duration of Rapid but Not Sustained cAMP Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Comprehensive Signaling Profiles Reveal Unsuspected Functional Selectivity of δ-Opioid Receptor Agonists and Allow the Identification of Ligands with the Greatest Potential for Inducing Cyclase Superactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Inhibition of Morphine-Induced cAMP Overshoot: A Cell-Based Assay Model in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Regulation of ERK1/2 phosphorylation by acute and chronic morphine - implications for the role of cAMP-responsive element binding factor (CREB)-dependent and Ets-like protein-1 (Elk-1)-dependent transcription; small interfering RNA-based strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Receptor Binding Affinity of Levorphanol Tartrate for Mu, Delta, and Kappa Opioid Receptors

Audience: Researchers, scientists, and drug development professionals.

Introduction

Levorphanol (B1675180) is a potent synthetic opioid analgesic with a complex pharmacological profile, demonstrating activity at multiple opioid receptor subtypes.[1][2] This guide provides a detailed examination of Levorphanol Tartrate's binding affinity for the mu (µ), delta (δ), and kappa (κ) opioid receptors. Understanding these interactions is crucial for elucidating its therapeutic effects and side-effect profile, which includes analgesia, as well as its potential for treating neuropathic pain.[1][2] Levorphanol's activity as an agonist at all three major opioid receptors, coupled with its N-methyl-D-aspartate (NMDA) receptor antagonism and monoamine reuptake inhibition, contributes to its unique clinical properties.[2][3]

This document presents quantitative binding affinity data, detailed experimental protocols for receptor binding assays, and visualizations of experimental workflows and relevant signaling pathways to serve as a comprehensive resource for researchers in pharmacology and drug development.

Quantitative Receptor Binding Affinity

Receptor binding studies have consistently shown that levorphanol possesses high affinity for mu, delta, and kappa opioid receptors.[1] Its affinity is typically greatest for the mu receptor, followed by the kappa and then the delta receptor.[1][3] The binding affinity is commonly expressed as the inhibition constant (Kᵢ), which represents the concentration of the drug required to occupy 50% of the receptors in the absence of a competing ligand. A lower Kᵢ value signifies a higher binding affinity.

The following table summarizes the Kᵢ values for levorphanol at the three opioid receptors as determined in competitive binding assays using Chinese Hamster Ovary (CHO) cell membranes expressing the respective human opioid receptors.

Table 1: Levorphanol Binding Affinity (Kᵢ) at Opioid Receptors

| Receptor Subtype | Kᵢ (nM) | Reference |

| Mu (µ) | 0.21 | [3] |

| Kappa (κ) | 2.3 | [3] |

| Delta (δ) | 4.2 | [3] |

Data derived from competitive binding assays against specific radioligands for each receptor subtype.

Experimental Protocols: Competitive Radioligand Binding Assay

The determination of levorphanol's binding affinity is typically achieved through competitive radioligand binding assays.[4][5] This technique measures the ability of an unlabeled compound (the "competitor," i.e., levorphanol) to displace a radiolabeled ligand ("radioligand") that has a known high affinity and specificity for the target receptor.[4][5] The concentration of the competitor that displaces 50% of the specifically bound radioligand is the IC₅₀ value, which can then be converted to the Kᵢ value.[4]

Materials and Reagents

-

Receptor Source: Cell membranes prepared from cell lines (e.g., CHO or HEK293) stably expressing the human mu, delta, or kappa opioid receptor.[5]

-

Radioligands: High-affinity, subtype-selective radiolabeled ligands are essential.[5]

-

Mu (µ) Receptor: [³H]DAMGO

-

Delta (δ) Receptor: [³H]DPDPE

-

Kappa (κ) Receptor: [³H]U-69,593

-

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-selective opioid antagonist like Naloxone to determine the amount of radioligand binding to non-receptor sites.[5]

-

Buffers:

-

Equipment: 96-well plates, vacuum filtration apparatus (e.g., Brandel or PerkinElmer cell harvester), glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine), scintillation counter, and scintillation fluid.[6]

Membrane Preparation

-

Cell Harvesting: Harvest confluent cells expressing the target opioid receptor from culture flasks.

-

Homogenization: Resuspend cells in ice-cold lysis buffer and homogenize.

-

Centrifugation: Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.[6]

-

Membrane Pelleting: Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) at 4°C to pellet the cell membranes.[6]

-

Washing: Resuspend the membrane pellet in fresh buffer and repeat the high-speed centrifugation step to wash the membranes.[6]

-

Storage: Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose), aliquot, and store at -80°C.[6]

-

Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.[6]

Assay Procedure (Filtration Method)

-

Plate Setup: The assay is typically conducted in a 96-well plate format with a final volume of 250 µL per well.[6]

-

Component Addition: To each well, add the following in order:

-

150 µL of the prepared membrane homogenate (containing a specific amount of protein, e.g., 3-20 µg).[6]

-

50 µL of varying concentrations of the competing test compound (levorphanol) or buffer (for total binding) or non-specific binding control (e.g., Naloxone).[6]

-

50 µL of the specific radioligand at a fixed concentration (typically near its Kₔ value).[6]

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes) with gentle agitation.[6]

-

Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand.[6][7]

-

Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[6]

-

Radioactivity Counting: Dry the filters, add scintillation cocktail, and quantify the trapped radioactivity using a scintillation counter.[6]

Data Analysis

-

Calculate Specific Binding: For each concentration of levorphanol, subtract the non-specific binding (counts in the presence of excess Naloxone) from the total binding to obtain the specific binding.[6]

-

Generate Competition Curve: Plot the specific binding as a function of the logarithm of the levorphanol concentration.

-

Determine IC₅₀: Use non-linear regression analysis to fit the data and determine the IC₅₀ value (the concentration of levorphanol that inhibits 50% of the specific radioligand binding).[6]

-

Calculate Kᵢ: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[6]

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Workflow for a competitive radioligand binding assay.

Signaling Pathway Diagram

All three major opioid receptors (mu, delta, and kappa) are G-protein coupled receptors (GPCRs), specifically linked to inhibitory G-proteins (Gαi/o).[8] Upon agonist binding, such as levorphanol, the receptor undergoes a conformational change, activating the G-protein.[9][10] This leads to the dissociation of the Gαi/o subunit from the Gβγ subunit. The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Research indicates that levorphanol shows a preference for this G-protein signaling pathway over the recruitment of β-arrestin2, a protein implicated in some opioid side effects like respiratory depression.[1]

Caption: Levorphanol-activated opioid receptor signaling pathway.

References

- 1. Pharmacological characterization of levorphanol, a G-protein biased opioid analgesic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mypcnow.org [mypcnow.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]

- 9. teachmephysiology.com [teachmephysiology.com]

- 10. bio.libretexts.org [bio.libretexts.org]

The Discovery and Historical Development of Levorphanol Tartrate: An In-depth Technical Guide

Introduction

Levorphanol (B1675180) tartrate is a potent, synthetic opioid analgesic with a rich and complex history. First synthesized in the 1940s, it represents a significant milestone in the development of pain management therapeutics. This technical guide provides a comprehensive overview of the discovery, historical development, and medicinal chemistry of levorphanol tartrate, with a focus on its synthesis, pharmacological profile, and early clinical evaluation. This document is intended for researchers, scientists, and drug development professionals interested in the evolution of opioid analgesics.

Discovery and Initial Synthesis

Levorphanol, chemically known as levo-3-hydroxy-N-methylmorphinan, was first synthesized by Dr. Otto Schnider and his colleague Dr. A. Grüssner at Hoffmann-La Roche in Basel, Switzerland. Their seminal work, published in 1949 in Helvetica Chimica Acta, described the synthesis of morphinan (B1239233) derivatives, including the racemic compound racemorphan and its levorotatory enantiomer, levorphanol. The initial development was driven by the desire to create a potent analgesic with a potentially more favorable side effect profile than morphine.

The key to the synthesis of the morphinan skeleton was the application of the Grewe cyclization reaction. This acid-catalyzed reaction forms the tetracyclic core of the morphinan structure from a benzyl-octahydroisoquinoline precursor.

Experimental Protocols

Original Synthesis of Racemorphan (Schnider and Grüssner, 1949)

Grewe Cyclization for Morphinan Synthesis (General Protocol)

A benzyl-substituted octahydroisoquinoline is treated with a strong acid catalyst to induce cyclization.

-

Starting Material: N-Formyl-1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline

-

Catalyst: 85% Phosphoric acid, often in the presence of a dehydrating agent like phosphorus pentoxide to increase the acid concentration to ~100%.

-

Solvent: Toluene (B28343) is commonly used.

-

Procedure:

-

The phosphoric acid and toluene are heated under a Dean-Stark apparatus to remove water azeotropically.

-

Phosphorus pentoxide is added under an inert atmosphere (e.g., nitrogen).

-

A solution of the N-formyl octahydroisoquinoline derivative in toluene is added dropwise to the activated phosphoric acid mixture.

-

The reaction mixture is heated (typically 65-70°C) and stirred for an extended period (e.g., 12 hours), with reaction progress monitored by a suitable analytical method like HPLC.

-

Upon completion, the reaction is quenched, and the product is extracted and purified.

-

This cyclization yields the N-formyl-dextromethorphan, which can then be processed to obtain the racemic mixture. The resolution of the racemic racemorphan into its enantiomers, levorphanol and dextrorphan, was a critical step. This was typically achieved by fractional crystallization using a chiral resolving agent, such as d-tartaric acid, to form diastereomeric salts with differing solubilities.

Conventional Synthesis of Levorphanol from Levomethorphan

A more recent and commonly cited method for the preparation of levorphanol involves the demethylation of levomethorphan.

-

Starting Material: Levomethorphan hydrobromide

-

Reagent: Aqueous hydrobromic acid (HBr)

-

Procedure:

-

Levomethorphan hydrobromide is heated with aqueous HBr to cleave the methyl ether and form the hydroxyl group, yielding an aqueous HBr solution of levorphanol.

-

The resulting solution is neutralized with a base, such as ammonium (B1175870) hydroxide (B78521) (NH₄OH), to precipitate crude levorphanol.

-

The crude levorphanol is then extracted into an organic solvent.

-

-

Formation of this compound:

-

The isolated crude levorphanol is dissolved in an alcohol solvent (e.g., isopropanol).

-

A solution of L-(+)-tartaric acid is added.

-

This compound crystallizes from the solution and can be isolated by filtration.

-

Pharmacological Profile and Mechanism of Action

Levorphanol exhibits a unique and complex pharmacological profile, contributing to its broad efficacy, particularly in challenging pain states like neuropathic pain. Unlike many other opioids that are selective for the mu-opioid receptor, levorphanol is a potent agonist at multiple opioid receptors and also interacts with other important targets in the central nervous system.

Multi-modal Mechanism of Action

-

Opioid Receptor Agonism: Levorphanol is a full agonist at the mu (µ), kappa (κ), and delta (δ) opioid receptors. Its primary analgesic effects are mediated through its potent agonism at the µ-opioid receptor.

-

NMDA Receptor Antagonism: Levorphanol is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This action is thought to contribute significantly to its effectiveness in treating neuropathic pain and may also play a role in reducing the development of opioid tolerance.

-

Serotonin (B10506) and Norepinephrine Reuptake Inhibition: Levorphanol also inhibits the reuptake of the monoamine neurotransmitters serotonin and norepinephrine, a mechanism shared with some antidepressant medications that are also used to treat chronic pain.

Quantitative Pharmacological Data

The binding affinities of levorphanol for its various targets have been determined through in vitro receptor binding assays. This data provides a quantitative measure of its interaction with these receptors.

| Receptor/Transporter | Binding Affinity (Ki, nM) |

| Mu-opioid receptor (MOR) | 0.21 - 2.4 |

| Delta-opioid receptor (DOR) | 4.2 |

| Kappa-opioid receptor (KOR) | 2.3 |

| NMDA Receptor | ~600 |

| Serotonin Transporter (SERT) | ~90 |

| Norepinephrine Transporter (NET) | ~1200 |

Note: Ki values can vary between studies depending on the experimental conditions and tissues used.

Signaling Pathways

The binding of levorphanol to opioid receptors initiates a cascade of intracellular signaling events. As a G-protein coupled receptor (GPCR) agonist, levorphanol promotes the exchange of GDP for GTP on the Gα subunit of the associated heterotrimeric G-protein. This leads to the dissociation of the Gα and Gβγ subunits, which then modulate downstream effectors.

Historical Development and Early Clinical Use

Following its synthesis and initial pharmacological characterization, this compound was introduced for medical use in the United States in 1953 under the brand name Levo-Dromoran. Early clinical studies focused on its efficacy as an analgesic, particularly in the management of postoperative pain.

Key Early Clinical Trials

Glazebrook (1952): Postoperative Pain Management

-

Objective: To evaluate the analgesic efficacy of levorphanol in patients with postoperative pain.

-

Methodology:

-

Study Population: A series of patients who had undergone various surgical procedures.

-

Intervention: Levorphanol administered for the relief of postoperative pain.

-

Pain Assessment: While the specific pain scales used were not detailed in available summaries, assessment was based on the degree of pain relief reported by the patient.

-

-

Results: The study reported that levorphanol provided effective pain relief in the postoperative setting.

Brown et al. (1954): Use as a Premedication

-

Objective: To assess the suitability of levorphanol as a pre-anesthetic medication.

-

Methodology:

-

Study Population: 100 patients scheduled for gynecological or general surgery.

-

Intervention Groups:

-

Levorphanol 2mg alone (n=30)

-

Levorphanol 2mg + Atropine 0.65mg (n=20)

-

Levorphanol + Scopolamine (n=50)

-

-

Assessment: The effectiveness of the premedication was evaluated based on the patient's state of sedation and anxiety before surgery.

-

-

Results: Adequate premedication was achieved in 63-85% of the patients, demonstrating its utility in preparing patients for surgery.

These early studies established levorphanol as a potent and effective analgesic, paving the way for its continued use in pain management.

Workflow of Early Clinical Evaluation

Conclusion

The discovery and development of this compound represent a significant chapter in the history of medicinal chemistry and pharmacology. From its innovative synthesis utilizing the Grewe cyclization to its characterization as a multi-modal analgesic, levorphanol has proven to be a valuable therapeutic agent. Its unique mechanism of action, combining opioid receptor agonism with NMDA receptor antagonism and monoamine reuptake inhibition, continues to make it a subject of interest for researchers and a viable option for the management of complex pain syndromes. This guide has provided a technical overview of its journey from a laboratory novelty to an established clinical tool, highlighting the key scientific milestones that have defined its legacy.

Molecular Docking Studies of Levorphanol Tartrate with Opioid Receptors: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levorphanol, a potent synthetic opioid analgesic of the morphinan (B1239233) class, exhibits a complex pharmacology characterized by its interaction with multiple opioid receptor subtypes. This technical guide provides a comprehensive overview of the molecular docking studies of Levorphanol Tartrate with mu (µ), delta (δ), and kappa (κ) opioid receptors. While direct molecular docking studies for Levorphanol are not extensively published, this guide synthesizes available data on its binding affinities, functional activity, and the molecular interactions of structurally analogous compounds to construct a detailed model of its engagement with opioid receptors. This document outlines experimental protocols for assessing ligand-receptor interactions and downstream signaling pathways, presents quantitative data in structured tables, and utilizes visualizations to elucidate complex biological processes, offering a valuable resource for researchers in opioid pharmacology and drug development.

Introduction

Levorphanol is a potent, synthetic opioid analgesic with a long history of clinical use for the management of moderate to severe pain.[1] Structurally, it is a levorotatory isomer of racemorphan and belongs to the morphinan class of opioids, which also includes compounds like morphine and butorphanol (B1668111).[2][3] Its clinical effectiveness is attributed to its action as an agonist at multiple opioid receptors, including the mu (µ), delta (δ), and kappa (κ) subtypes.[1][4] Furthermore, Levorphanol is recognized as a G-protein biased agonist, preferentially activating G-protein signaling pathways over β-arrestin recruitment, a characteristic that may contribute to a more favorable side-effect profile compared to other opioids.[1][5]

Understanding the molecular interactions between Levorphanol and its receptor targets is crucial for elucidating its pharmacological profile and for the rational design of novel analgesics with improved therapeutic properties. Molecular docking and molecular dynamics simulations are powerful computational tools that predict the binding conformation and affinity of a ligand within the active site of a receptor, providing insights into the specific amino acid residues involved in the interaction.[2] This guide will delve into the specifics of Levorphanol's interaction with opioid receptors, drawing upon experimental data and computational models of closely related morphinans to provide a detailed perspective.

Quantitative Data on Levorphanol-Opioid Receptor Interactions

The interaction of this compound with opioid receptors has been quantified through various in vitro assays, primarily focusing on binding affinity and functional activity.

Binding Affinity

Binding affinity is a measure of the strength of the interaction between a ligand and its receptor. It is typically expressed as the inhibition constant (Ki), with lower values indicating higher affinity.

| Ligand | Receptor Subtype | Binding Affinity (Ki) [nM] | Reference |

| Levorphanol | Mu (µ) | 0.21 ± 0.02 | [4] |

| Levorphanol | Delta (δ) | 4.2 ± 0.6 | [4] |

| Levorphanol | Kappa (κ) | 2.3 ± 0.3 | [4] |

Functional Activity at Mu-Opioid Receptor Splice Variants

Levorphanol's functional activity as a G-protein biased agonist has been characterized using assays that measure G-protein activation ([³⁵S]GTPγS binding) and β-arrestin 2 recruitment. The following tables summarize the potency (EC₅₀) and efficacy (Eₘₐₓ) of Levorphanol at various splice variants of the mu-opioid receptor.

G-Protein Activation ([³⁵S]GTPγS Binding)

| Mu-Opioid Receptor Splice Variant | EC₅₀ (nM) | Eₘₐₓ (% of DAMGO) | Reference |

| MOR-1 | 29.3 ± 4.2 | 108 ± 4 | [1] |

| MOR-1A | 3.5 ± 0.9 | 118 ± 8 | [1] |

| MOR-1B1 | 12.3 ± 1.2 | 105 ± 3 | [1] |

| MOR-1E | 1.1 ± 0.2 | 112 ± 5 | [1] |

| MOR-1O | 1.0 ± 0.2 | 69 ± 3 | [1] |

β-Arrestin 2 Recruitment

| Mu-Opioid Receptor Splice Variant | EC₅₀ (nM) | Eₘₐₓ (% of DAMGO) | Reference |

| MOR-1 | 148 ± 32 | 30 ± 2 | [1] |

| MOR-1A | >1000 | 11 ± 1 | [1] |

| MOR-1B1 | >1000 | 13 ± 1 | [1] |

Molecular Docking and Binding Site Interactions

Inferred Binding Mode of Levorphanol

The morphinan scaffold of Levorphanol is predicted to orient within the binding pocket of opioid receptors in a manner that facilitates key interactions essential for receptor activation. The primary interactions are expected to be:

-

Ionic Interaction: A crucial salt bridge is formed between the protonated nitrogen of Levorphanol's morphinan structure and the highly conserved Aspartic acid residue in transmembrane helix 3 (TM3), such as Asp147 in the µ-opioid receptor.[2] This interaction is a hallmark of opioid ligand binding.

-

Hydrogen Bonding: The phenolic hydroxyl group at position 3 of the Levorphanol molecule likely participates in a hydrogen bond network, potentially mediated by water molecules, with a conserved Histidine residue in TM6 (e.g., His297 in the µ-opioid receptor).[2][7]

-

Hydrophobic Interactions: The aromatic ring of Levorphanol is expected to be surrounded by a cluster of hydrophobic residues, contributing to the stability of the ligand-receptor complex. These may include residues such as Met151, Val236, Ile296, and Val300 in the µ-opioid receptor.[2][7]

Molecular Docking Workflow

The following diagram illustrates a typical workflow for molecular docking studies of a ligand like Levorphanol with an opioid receptor.

Signaling Pathways

Levorphanol's action as a G-protein biased agonist at the µ-opioid receptor means it preferentially activates the G-protein signaling cascade, which is associated with analgesia, while having minimal engagement with the β-arrestin pathway, which is implicated in some of the adverse effects of opioids.[1]

G-Protein Signaling Pathway

Upon binding of Levorphanol to the opioid receptor, a conformational change in the receptor promotes the exchange of GDP for GTP on the associated inhibitory G-protein (Gi/o). This leads to the dissociation of the Gαi/o and Gβγ subunits, which then modulate downstream effectors to produce an analgesic effect.

β-Arrestin Signaling Pathway

The β-arrestin pathway is typically involved in receptor desensitization and internalization, and its activation by some opioids has been linked to adverse effects. Levorphanol shows very low efficacy in recruiting β-arrestin 2.

Experimental Protocols

This section details the methodologies for the key in vitro assays used to characterize the interaction of Levorphanol with opioid receptors.

[³⁵S]GTPγS Binding Assay

This assay measures the functional activation of G-proteins by an agonist.

-

Membrane Preparation: Cell membranes expressing the opioid receptor of interest are prepared from cultured cells or animal tissues.

-

Assay Buffer: The assay is performed in a buffer containing Tris-HCl, MgCl₂, and NaCl.

-

Incubation: Membranes are incubated with varying concentrations of this compound, a fixed concentration of GDP, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

-

Reaction Termination: The reaction is stopped by rapid filtration through glass fiber filters.

-

Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins on the filters is quantified using liquid scintillation counting.

-

Data Analysis: Non-specific binding is subtracted, and the data are analyzed using non-linear regression to determine EC₅₀ and Eₘₐₓ values.

β-Arrestin 2 Recruitment Assay (PathHunter® Assay)

This enzyme complementation assay quantifies the recruitment of β-arrestin 2 to the activated opioid receptor.

-

Cell Culture: Engineered CHO cells co-expressing the ProLink™ (PK)-tagged µ-opioid receptor and the enzyme acceptor (EA)-tagged β-arrestin 2 are plated in a 384-well plate.

-

Compound Treatment: Cells are treated with varying concentrations of this compound for 90 minutes at 37°C.

-

Detection: PathHunter® detection reagents are added, and the plate is incubated for 60 minutes.

-

Signal Measurement: The resulting chemiluminescent signal, generated by the complementation of the β-galactosidase enzyme fragments upon receptor-arrestin interaction, is measured using a luminometer.

-

Data Analysis: Data are normalized and analyzed using a sigmoidal dose-response curve to determine EC₅₀ and Eₘₐₓ values.

Conclusion

This compound is a multifaceted opioid analgesic with high affinity for µ, δ, and κ opioid receptors. The available data strongly support its classification as a G-protein biased agonist at the µ-opioid receptor, a property that is of significant interest in the development of safer analgesics. While direct molecular docking studies on Levorphanol are limited, analysis of its morphinan congeners provides a robust framework for understanding its interaction with the opioid receptor binding pocket, highlighting the critical roles of specific ionic and hydrogen bonding interactions. The experimental protocols and quantitative data presented in this guide offer a solid foundation for further research into the pharmacology of Levorphanol and the design of novel opioid ligands with tailored signaling properties. Future in silico studies focusing specifically on Levorphanol would be invaluable in further refining our understanding of its molecular interactions and guiding the development of next-generation analgesics.

References

- 1. Pharmacological characterization of levorphanol, a G-protein biased opioid analgesic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Docking, Molecular Dynamics, and Structure–Activity Relationship Explorations of 14-Oxygenated N-Methylmorphinan-6-ones as Potent μ-Opioid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. painphysicianjournal.com [painphysicianjournal.com]

- 4. Levorphanol: Revisiting an Underutilized Analgesic - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological Characterization of Levorphanol, a G-Protein Biased Opioid Analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular Interaction Between Butorphanol and κ-Opioid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Levorphanol Tartrate: A Multimodal Analgesic Targeting the NMDA Receptor for Pain Modulation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Levorphanol (B1675180) tartrate, a synthetic opioid analgesic, possesses a unique pharmacological profile that extends beyond traditional opioid receptor agonism. A significant component of its mechanism of action lies in its capacity to antagonize the N-methyl-D-aspartate (NMDA) receptor, a key player in the central sensitization processes underlying chronic and neuropathic pain states. This technical guide provides a comprehensive overview of levorphanol's role as an NMDA receptor antagonist, detailing its binding kinetics, the experimental methodologies used to characterize its activity, and its impact on downstream signaling pathways critical to pain modulation. The information presented herein is intended to support further research and development of levorphanol and other multimodal analgesics.

Introduction

The management of chronic pain remains a significant clinical challenge, often necessitating therapeutic strategies that address the complex and multifaceted nature of pain signaling. The NMDA receptor, a glutamate-gated ion channel, is critically involved in synaptic plasticity, particularly in the context of central sensitization, a phenomenon where neurons in the spinal cord and brain become hyperexcitable, leading to amplified pain perception. Antagonism of the NMDA receptor, therefore, represents a promising therapeutic avenue for mitigating chronic pain, especially neuropathic pain, which is often refractory to conventional opioid analgesics.

Levorphanol is a potent opioid that distinguishes itself from other agents in its class through its multimodal action, which includes agonism at mu, delta, and kappa opioid receptors, as well as non-competitive antagonism at the NMDA receptor. This dual functionality suggests that levorphanol may offer a broader spectrum of analgesic efficacy, potentially addressing both the sensory and affective components of pain while also mitigating the development of opioid tolerance.

Quantitative Analysis of Levorphanol's NMDA Receptor Antagonist Activity

The affinity and potency of levorphanol as an NMDA receptor antagonist have been quantified in several preclinical studies. This section summarizes the key quantitative data in a structured format for clear comparison.

Table 1: Binding Affinity of Levorphanol for the NMDA Receptor

| Parameter | Value | Species | Tissue/Cell Line | Radioligand | Reference |

| Ki | 0.6 µM (600 nM) | Rat | Forebrain Synaptic Membranes | [3H]MK-801 |

Table 2: Functional Potency of Levorphanol as an NMDA Receptor Antagonist

| Assay | Endpoint | Value | Species | Cell Type | Reference |

| Neurotoxicity Assay | Antagonism of NMDA-mediated neurotoxicity | ED50 = 40 µM | Mouse | Neocortical Neurons |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the NMDA receptor antagonist properties of levorphanol.

Radioligand Binding Assay: [3H]MK-801 Displacement

This assay determines the binding affinity (Ki) of levorphanol for the NMDA receptor by measuring its ability to displace a known high-affinity, non-competitive antagonist, [3H]MK-801.

Materials:

-

Rat forebrain tissue

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

[3H]MK-801 (radioligand)

-

Unlabeled MK-801 (for determining non-specific binding)

-

Levorphanol tartrate solutions of varying concentrations

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Homogenize fresh or frozen rat forebrains in ice-cold homogenization buffer. Centrifuge the homogenate at low speed to remove nuclei and cellular debris. Pellet the membranes from the supernatant by high-speed centrifugation. Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.

-

Binding Reaction: In assay tubes, combine the prepared membrane suspension, [3H]MK-801 at a concentration near its Kd, and either vehicle, varying concentrations of levorphanol, or a saturating concentration of unlabeled MK-801 (to define non-specific binding).

-

Incubation: Incubate the reaction tubes at a controlled temperature (e.g., 25°C) for a sufficient duration to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each tube through glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the levorphanol concentration. Determine the IC50 (the concentration of levorphanol that inhibits 50% of specific [3H]MK-801 binding) from the resulting competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the effect of levorphanol on NMDA receptor-mediated ion currents in individual neurons.

Materials:

-

Cultured neurons (e.g., primary hippocampal or cortical neurons) or a cell line expressing recombinant NMDA receptors.

-

External recording solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, glucose, and HEPES, pH 7.4).

-

Internal pipette solution (e.g., containing KCl or K-gluconate, MgCl2, EGTA, HEPES, ATP, and GTP, pH 7.2).

-

NMDA and glycine (B1666218) (co-agonist).

-

This compound solutions.

-

Patch-clamp amplifier and data acquisition system.

Procedure:

-

Cell Preparation: Plate cultured neurons on coverslips for recording.

-

Recording Setup: Place a coverslip in a recording chamber on the stage of an inverted microscope and perfuse with external solution.

-

Pipette Fabrication and Filling: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ and fill with internal solution.

-

Gigaohm Seal Formation: Approach a neuron with the patch pipette and apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.

-

Current Recording: Clamp the cell membrane at a negative holding potential (e.g., -70 mV). Apply NMDA and glycine to the external solution to evoke an inward current through the NMDA receptors.

-

Drug Application: After establishing a stable baseline NMDA-evoked current, co-apply varying concentrations of levorphanol with the agonists.

-

Data Analysis: Measure the peak amplitude of the NMDA receptor-mediated current in the absence and presence of different concentrations of levorphanol. Calculate the percentage of inhibition for each concentration and plot a dose-response curve to determine the IC50 for levorphanol's inhibition of the NMDA current.

Fura-2 AM Calcium Imaging

This method assesses the ability of levorphanol to block the influx of calcium (Ca2+) through the NMDA receptor channel.

Materials:

-

Cultured neurons.

-

Fura-2 AM (a ratiometric calcium indicator).

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.

-

NMDA and glycine.

-

This compound solutions.

-

Fluorescence microscopy system equipped for ratiometric imaging (with excitation wavelengths of 340 nm and 380 nm and an emission filter around 510 nm).

Procedure:

-

Dye Loading: Incubate cultured neurons with Fura-2 AM and Pluronic F-127 in HBSS at 37°C for 30-60 minutes. The AM ester group allows the dye to cross the cell membrane, and intracellular esterases cleave it, trapping the active Fura-2 inside the cell.

-

De-esterification: Wash the cells with fresh HBSS and incubate for an additional 30 minutes to allow for complete de-esterification of the dye.

-

Imaging: Place the coverslip with the loaded cells in a recording chamber on the microscope stage.

-

Baseline Measurement: Acquire baseline fluorescence images by alternately exciting the cells at 340 nm and 380 nm and recording the emission at 510 nm.

-

Stimulation: Perfuse the cells with a solution containing NMDA and glycine to induce Ca2+ influx through the NMDA receptors.

-

Inhibition: After washing out the agonists and allowing the intracellular Ca2+ levels to return to baseline, pre-incubate the cells with levorphanol for a defined period. Then, co-apply NMDA and glycine in the presence of levorphanol.

-

Data Analysis: Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380). An increase in this ratio indicates an increase in intracellular Ca2+ concentration. Compare the magnitude of the NMDA-induced Ca2+ response in the absence and presence of levorphanol to determine the extent of inhibition. Generate a dose-response curve to calculate the IC50.

Signaling Pathways and Visualization

Levorphanol's antagonism of the NMDA receptor interrupts the downstream signaling cascade that contributes to central sensitization and pain amplification. The following diagrams illustrate these pathways and the experimental workflow for characterizing levorphanol's activity.

Conclusion

This compound's mechanism of action as a non-competitive NMDA receptor antagonist is a key feature that differentiates it from conventional opioid analgesics. This property likely contributes to its efficacy in managing neuropathic pain and may also play a role in attenuating the development of opioid tolerance. The experimental protocols and signaling pathways detailed in this guide provide a framework for the continued investigation of levorphanol and the development of novel multimodal analgesics targeting the NMDA receptor. Further research into the specific downstream effects of levorphanol on intracellular signaling cascades, such as the CaMKII and PKC pathways, will be crucial for a more complete understanding of its therapeutic potential and for the identification of new targets for pain modulation.

An In-Depth Technical Guide to the Preclinical Pharmacokinetics of Levorphanol Tartrate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, specific quantitative pharmacokinetic data for levorphanol (B1675180) in preclinical models is limited. This guide summarizes the available qualitative information for levorphanol and presents representative quantitative data from other opioids in common preclinical models for illustrative and comparative purposes. The experimental protocols described are based on standard methodologies in the field and should be adapted for specific study needs.

Executive Summary

Levorphanol is a potent synthetic opioid analgesic with a unique pharmacological profile, acting as an agonist at mu, delta, and kappa opioid receptors, an antagonist at the N-methyl-D-aspartate (NMDA) receptor, and an inhibitor of serotonin (B10506) and norepinephrine (B1679862) reuptake.[1][2][3] Understanding its absorption, distribution, metabolism, and excretion (ADME) characteristics in preclinical models is crucial for its development and for translating findings to the clinical setting. This technical guide provides an in-depth analysis of the available information on the pharmacokinetics of levorphanol tartrate in preclinical species, details relevant experimental protocols, and visualizes key pathways and workflows. While specific quantitative data for levorphanol in these models is sparse, this guide aims to provide a comprehensive framework for researchers in the field.

Pharmacokinetics of Levorphanol

Levorphanol's pharmacokinetic profile is characterized by good oral absorption and a long terminal half-life.[4] Unlike many other opioids, its metabolism does not involve the cytochrome P450 enzyme system, reducing the potential for certain drug-drug interactions.[1][3]

Absorption

Distribution

Following administration, levorphanol is rapidly distributed.[5] In humans, it has a large steady-state volume of distribution of 10 to 13 L/kg, indicating extensive tissue distribution.[5] Plasma protein binding is approximately 40%.[1][5]

Metabolism

The primary route of metabolism for levorphanol is glucuronidation in the liver to its main, inactive metabolite, levorphanol-3-glucuronide.[1][3][6] This process is primarily mediated by the UGT2B7 isoenzyme.[1] A key feature of levorphanol's metabolism is the lack of involvement of the cytochrome P450 (CYP) enzyme system, which distinguishes it from opioids like methadone and may lead to a more predictable pharmacokinetic profile with fewer CYP-mediated drug interactions.[3][7] Animal studies have also suggested that levorphanol is extensively metabolized in the liver to its glucuronide metabolite.[5]

Excretion

The inactive glucuronide metabolite of levorphanol is primarily excreted by the kidneys.[1][3]

Quantitative Pharmacokinetic Data in Preclinical Models

As previously noted, specific quantitative pharmacokinetic data for levorphanol in preclinical models is not widely available in the literature. The following tables present representative pharmacokinetic parameters for other commonly studied opioids (morphine and buprenorphine) in rats, dogs, and non-human primates to provide context and a basis for comparison.

Disclaimer: The data in the following tables is NOT for levorphanol and is provided for illustrative purposes only.

Table 1: Representative Single-Dose Pharmacokinetic Parameters of Morphine in Rats

| Parameter | Intravenous (IV) | Oral (PO) | Subcutaneous (SC) |

| Dose | 2 mg/kg | 10 mg/kg | 5 mg/kg |

| Cmax (ng/mL) | ~3000 | ~150 | ~400 |

| Tmax (h) | 0.08 | 0.5 | 0.25 |

| AUC (ng·h/mL) | ~1500 | ~300 | ~700 |

| Half-life (t½) (h) | ~1.5 | ~1.8 | ~1.6 |

| Bioavailability (%) | 100 | ~20 | ~90 |

Data are approximate and compiled from various sources for illustrative purposes.

Table 2: Representative Single-Dose Pharmacokinetic Parameters of Buprenorphine in Dogs

| Parameter | Intravenous (IV) | Oral Transmucosal (OTM) |

| Dose | 20 µg/kg | 120 µg/kg |

| Cmax (ng/mL) | 19.0 ± 4.9 | 19.5 ± 9.6 |

| Tmax (h) | N/A | 0.5 ± 0.2 |

| AUC (ng·h/mL) | 15.3 ± 2.7 | - |

| Half-life (t½) (h) | ~9 | ~7 |

| Bioavailability (%) | 100 | 47 ± 16 |

Source: Adapted from data on buprenorphine in dogs.[8]

Table 3: Representative Single-Dose Pharmacokinetic Parameters of Buprenorphine in Rhesus Macaques

| Parameter | Intravenous (IV) | Intramuscular (IM) |

| Dose | 0.03 mg/kg | 0.03 mg/kg |

| Cmax (ng/mL) | 33.0 (16.8–57.0) | 11.8 (6.30–14.8) |

| Tmax (h) | N/A | 0.12 (0.08–0.75) |

| AUC₀₋₂₄ (min*ng/mL) | 2188 (2026–2353) | - |

| Mean Residence Time (min) | 177 (159–189) | 185 (174–214) |

| Bioavailability (%) | 100 | 68.1 (59.3–71.2) |

Data presented as median (range). Source: Adapted from data on buprenorphine in rhesus macaques.[9]

Experimental Protocols

The following are detailed, representative protocols for conducting preclinical pharmacokinetic studies and in vitro metabolism assays for an opioid compound like levorphanol.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of this compound following intravenous, oral, and subcutaneous administration in Sprague-Dawley rats.

Materials:

-

Male Sprague-Dawley rats (250-300g) with jugular vein catheters

-

This compound

-

Vehicle for dosing (e.g., sterile saline, 5% dextrose in water)

-

Dosing syringes and needles

-

Blood collection tubes (e.g., EDTA-coated)

-

Centrifuge

-

Freezer (-80°C)

Procedure:

-

Animal Acclimation: Acclimate catheterized rats for at least 3 days prior to the study. House under standard conditions with ad libitum access to food and water.

-

Dosing:

-

Intravenous (IV): Administer a single bolus dose (e.g., 1 mg/kg) via the jugular vein catheter.

-

Oral (PO): Administer a single dose (e.g., 5 mg/kg) via oral gavage.

-

Subcutaneous (SC): Administer a single dose (e.g., 2 mg/kg) into the dorsal thoracic region.

-

-

Blood Sampling: Collect serial blood samples (approximately 0.2 mL) from the jugular vein catheter at pre-dose (0) and at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

-